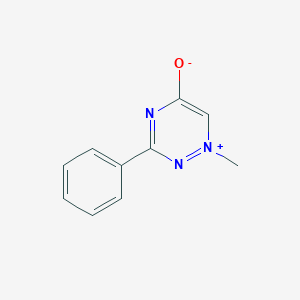

1-Methyl-3-phenyl-1,2,4-triazin-5-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

113342-81-7 |

|---|---|

Molecular Formula |

C10H11N3O |

Molecular Weight |

187.2 g/mol |

IUPAC Name |

1-methyl-3-phenyl-1,2,4-triazin-1-ium-5-olate |

InChI |

InChI=1S/C10H9N3O/c1-13-7-9(14)11-10(12-13)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

FLCOKUAQUUFKPA-UHFFFAOYSA-N |

SMILES |

C[N+]1=NC(=NC(=C1)[O-])C2=CC=CC=C2 |

Isomeric SMILES |

CN1CC(=O)N=C(N1)C2=CC=CC=C2 |

Canonical SMILES |

C[N+]1=NC(=NC(=C1)[O-])C2=CC=CC=C2 |

Synonyms |

1-methyl-3-phenyl-1,2,4-triazin-5-one 1-methyl-3-phenyl-1,2-4-triazinium-5-olate MPTO |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Methyl 3 Phenyl 1,2,4 Triazin 5 One

Nucleophilic Reactivity and Derivatization at Various Positions

In contrast to its inertness towards electrophiles, the electron-deficient nature of the 1,2,4-triazinone ring makes it a prime target for nucleophilic attack. Nucleophiles can react at several positions, leading to a variety of derivatives.

Nucleophilic Addition: Strong nucleophiles, such as organolithium and Grignard reagents, can add across the azomethine (C=N) bonds of the triazine ring. For instance, reactions with organolithium compounds can lead to addition at the C6 position. rsc.org Subsequent rearomatization or further transformation of the resulting adduct can provide a route to substituted triazines.

Derivatization at Ring Nitrogens: The N1 position of the target compound is already substituted with a methyl group. However, the N2 or N4 positions could potentially be sites for further alkylation or acylation, depending on the reaction conditions and the specific tautomeric form present. In related 1,2,4-triazin-5-one systems, alkylation can occur at various nitrogen atoms.

Nucleophilic Substitution (with a Leaving Group): While the parent 1-Methyl-3-phenyl-1,2,4-triazin-5-one does not possess a facile leaving group on the triazine core, the introduction of one (e.g., a halogen or a cyano group) at the C6 position would render the molecule susceptible to nucleophilic aromatic substitution. In analogous systems, cyano groups at the C5 position of 1,2,4-triazines have been displaced by nucleophiles like alcohols. chimicatechnoacta.ru Similarly, derivatization of the C5-oxo group to a thio-oxo or a chloro group can activate this position for nucleophilic displacement. For example, related 3-thioxo-1,2,4-triazin-5-ones readily undergo S-alkylation with phenacyl halides. researchgate.net

Oxidation and Reduction Transformations of the 1,2,4-Triazinone Ring System

Reduction: The 1,2,4-triazinone ring system is susceptible to reduction, particularly at the azomethine linkages. Electrochemical reduction has been studied for structurally similar 1,2,4-triazine (B1199460) herbicides like metamitron (B166286) and metribuzin. tubitak.gov.trresearchgate.net The reduction typically proceeds in two distinct two-electron steps under aqueous buffered conditions. The first, more positive potential step corresponds to the reduction of the protonated 1,6-azomethine bond, while the second step involves the reduction of the 2,3-azomethine bond at more negative potentials. tubitak.gov.trresearchgate.net This suggests that this compound would likely undergo a similar stepwise reduction of its C=N bonds to yield dihydro- and subsequently tetrahydro-triazinone derivatives.

| Compound | Reduction Step | Mechanism | pH Range |

|---|---|---|---|

| Metamitron (Analogue) | First 2e⁻ Step | Reduction of protonated 1,6-azomethine bond | Acidic to Neutral |

| Metamitron (Analogue) | Second 2e⁻ Step | Reduction of protonated 2,3-azomethine bond | Acidic |

| Metribuzin (Analogue) | First 2e⁻ Step | Reduction of protonated 1,6-azomethine bond | Acidic to Neutral |

| Metribuzin (Analogue) | Second 2e⁻ Step | Reduction of protonated 2,3-azomethine bond | Acidic |

Oxidation: The 1,2,4-triazinone ring is generally stable towards oxidation. The electron-withdrawing nature of the nitrogen atoms and the carbonyl group makes the ring resistant to oxidative degradation under mild conditions. However, harsh oxidizing conditions can lead to decomposition of the heterocyclic system.

Rearrangement Reactions and Tautomeric Equilibria in 1,2,4-Triazinones

Rearrangement Reactions: 1,2,4-triazine derivatives are known to undergo ring contraction rearrangements to form more stable five-membered rings. For example, under reductive conditions (e.g., zinc in acetic acid), 1,4-dihydrobenzo[e] tubitak.gov.trscirp.orgresearchgate.nettriazin-4-yls can contract to form 1,2-diphenylbenzimidazoles. rsc.org Other studies have shown that 1,2,4-triazines can rearrange to imidazoles under various conditions, including treatment with aminating agents or organometallic compounds. researchgate.net These precedents suggest that this compound could potentially be converted to a corresponding 1-methyl-imidazolinone derivative under specific reaction conditions.

Tautomeric Equilibria: For unsubstituted 1,2,4-triazin-5-ones, several tautomeric forms are possible, including different N-protonated isomers and keto-enol forms. Computational studies on the related 3-amino-1,2,4-triazin-5-one have shown that the 2H-oxo tautomer is the most thermodynamically stable form. nih.govresearchgate.net In the case of this compound, the methyl group on the N1 position "locks" the molecule and prevents tautomerism involving this nitrogen. However, keto-enol tautomerism between the C5-keto form and the C5-hydroxy-triazine form is still possible. Given the general stability of the amide-like functionality within the ring, the C5-keto form is expected to be the predominant tautomer in solution.

Functionalization of Peripheral Groups on the this compound Skeleton

Functionalization of the 3-Phenyl Group: The C3-phenyl group is the most likely site for electrophilic substitution. The 1-methyl-1,2,4-triazin-5-one substituent acts as an electron-withdrawing group, deactivating the phenyl ring towards electrophilic attack and directing incoming electrophiles primarily to the meta-position. However, some para-substitution may also be observed. For instance, the nitration of 4-phenyl-1,2,4-triazol-5-one, a related heterocycle, occurs at the para-position of the phenyl ring. researchgate.net

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-Methyl-3-(3-nitrophenyl)-1,2,4-triazin-5-one |

| Halogenation | Br₂/FeBr₃ | 3-(3-Bromophenyl)-1-methyl-1,2,4-triazin-5-one |

| Sulfonation | Fuming H₂SO₄ | 3-(1-Methyl-5-oxo-1,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 3-(3-Acetylphenyl)-1-methyl-1,2,4-triazin-5-one |

Functionalization of the 1-Methyl and 6-Methylene Groups: Direct functionalization of the N1-methyl group is challenging but could potentially be achieved through radical-based reactions like free-radical halogenation. A more reactive site is the C6-methylene group, which is activated by the adjacent C5-carbonyl group. This position is acidic and can be deprotonated by a suitable base. The resulting carbanion can then react with electrophiles. For example, related 4,5-dihydro-1,2,4-triazin-6-ones undergo condensation reactions at the C5 position with aromatic aldehydes in the presence of a base to form 5-arylidene derivatives. acgpubs.org A similar reaction at the C6 position of this compound with aldehydes would lead to 6-alkylidene or 6-arylidene products.

Based on a thorough search of available scientific literature, it is not possible to generate a detailed article on the spectroscopic and structural elucidation of "this compound" that meets the stringent requirements of the provided outline.

The primary obstacle is the lack of specific, publicly available experimental data for this exact compound across all the requested analytical techniques (¹H NMR, ¹³C NMR, 2D NMR, IR, MS, HRMS, and XRD). While data exists for various isomers (e.g., 1,3,5-triazines) and differently substituted 1,2,4-triazine derivatives, the instructions to focus solely on "this compound" and not introduce information outside this explicit scope cannot be fulfilled.

Therefore, the request to generate the article cannot be completed at this time.

Spectroscopic and Structural Elucidation of 1 Methyl 3 Phenyl 1,2,4 Triazin 5 One Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within molecules like 1-Methyl-3-phenyl-1,2,4-triazin-5-one and its derivatives. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For 1,2,4-triazinone systems, the observed absorption bands are primarily due to π → π* and n → π* transitions associated with the conjugated system of the triazine ring and its substituents.

The electronic absorption spectra of 1,2,4-triazinone derivatives are characterized by absorption maxima (λmax) that are influenced by the molecular structure, the substituents attached to the heterocyclic ring, and the solvent environment. mjcce.org.mk For instance, the core 1,2,4-triazoline-3-thione ring shows absorption maxima in the 250 nm to 260 nm region. mjcce.org.mk The extension of conjugation through the fusion of other aromatic or heteroaromatic rings typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands. researchgate.net This is because extending the π-system decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Theoretical studies, such as those using time-dependent density functional theory (TD-DFT), have been employed to calculate and interpret the electronic spectra of these compounds. nih.gov These calculations help in assigning the observed electronic transitions and understanding the nature of the molecular orbitals involved. For example, in many 1,2,4-triazine (B1199460) derivatives, the HOMO is often localized on electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting triazine ring and its phenyl substituents. nih.gov

The substitution pattern on the 1,2,4-triazinone core significantly impacts the electronic absorption properties. Electron-donating groups (e.g., -NH2, -OCH3) tend to cause a bathochromic shift and an increase in molar absorptivity (hyperchromic effect), while electron-withdrawing groups (e.g., -NO2, -CN) can have the opposite effect or lead to more complex spectral changes. mdpi.com Research on pyrazolo[4,3-e] mjcce.org.mkmdpi.comnih.govtriazines, which are structurally related to 1,2,4-triazinones, has shown that their electronic absorption spectra can extend into the visible region, making them colored compounds. nih.govnih.gov

The polarity of the solvent can also influence the position of the absorption maxima. mjcce.org.mk Polar solvents may stabilize the ground or excited state differently, leading to shifts in the absorption wavelength. This phenomenon, known as solvatochromism, provides further insight into the electronic structure of the molecule. mjcce.org.mk

Below is a table summarizing the electronic absorption data for several 1,2,4-triazine derivatives from various research studies.

Spectroscopic Probes for Non-Covalent Interactions within 1,2,4-Triazinone Systems

The sensitivity of the electronic spectra of 1,2,4-triazinone derivatives to their local environment makes them valuable as spectroscopic probes for studying non-covalent interactions. nih.gov These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, are crucial in many areas, from crystal engineering to biochemistry. researchgate.netnih.govrsc.org

Changes in the UV-Vis absorption spectrum of a 1,2,4-triazinone derivative upon interaction with another molecule can provide information about the binding event. For instance, π-π stacking interactions between the electron-rich aromatic rings of the triazinone system and another π-system can lead to noticeable shifts in the absorption maxima and changes in molar absorptivity. rsc.org These spectral changes occur because the proximity of the interacting π-systems alters the energy levels of the molecular orbitals involved in the electronic transition.

The study of non-covalent interactions is particularly important in biological systems. For example, 1,2,4-triazine derivatives have been investigated as potential pharmacological agents, and their mechanism of action often involves binding to biological macromolecules like DNA or proteins. nih.govscirp.org Spectroscopic techniques, including UV-Vis and circular dichroism, can be used to study the binding of these small molecules to targets such as G-quadruplex DNA. mdpi.com The observed spectral perturbations upon binding can be used to determine binding affinities and understand the mode of interaction.

Computational methods are often used alongside experimental spectroscopy to elucidate the nature of these non-covalent interactions. nih.gov Theoretical models can visualize and quantify interactions, such as identifying hydrogen bonds or π-stacking geometries between the triazinone derivative and its binding partner. researchgate.net For example, studies on related heterocyclic systems like oxadiazoles have successfully combined X-ray diffraction, database analysis, and DFT calculations to characterize π-π stacking interactions. nih.gov A similar approach can be applied to 1,2,4-triazinone systems to understand how they engage in such interactions, which control their molecular packing and can influence their material properties. researchgate.netrsc.org

The ability of 1,2,4-triazinone derivatives to act as spectroscopic probes is enhanced by their tunable electronic properties. By strategically modifying the substituents on the triazinone core, researchers can design probes with specific absorption wavelengths and sensitivities, making them suitable for a wide range of applications in materials science and medicinal chemistry. mdpi.commdpi.com

Table of Compounds Mentioned

Theoretical and Computational Investigations of 1 Methyl 3 Phenyl 1,2,4 Triazin 5 One Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 1-Methyl-3-phenyl-1,2,4-triazin-5-one. irjweb.comcolab.ws These calculations offer a detailed understanding of the molecule's behavior at a subatomic level.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.commdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For triazine derivatives, the distribution of HOMO and LUMO is typically spread across the π-conjugated system. In the case of this compound, the HOMO is expected to be located primarily on the electron-rich phenyl and triazine rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the triazine ring, particularly the carbonyl group, highlighting the regions susceptible to nucleophilic attack. DFT calculations for similar triazine compounds have shown HOMO-LUMO energy gaps that reflect their chemical reactivity. irjweb.com For instance, a study on N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine reported a HOMO-LUMO energy gap of 4.4871 eV, which is indicative of its chemical reactivity. irjweb.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. mdpi.comnih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for intuitive interpretation. Red areas indicate regions of negative potential, which are prone to electrophilic attack, while blue areas represent regions of positive potential, susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. mdpi.com

For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atom of the carbonyl group, making it a primary site for electrophilic interactions. The nitrogen atoms of the triazine ring would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl and phenyl groups would be characterized by positive potential (blue), rendering them susceptible to nucleophilic interactions. The phenyl ring itself would display a distribution of potentials, reflecting the influence of the triazine ring. rsc.org

Computational Studies on Tautomerism and Isomerism in 1,2,4-Triazinones

Tautomerism is a significant phenomenon in heterocyclic compounds like 1,2,4-triazinones, where protons can migrate between different positions, leading to the coexistence of two or more structural isomers in equilibrium. researchgate.netacs.org Computational methods are widely employed to investigate the relative stabilities of different tautomeric forms and to predict the predominant tautomer under various conditions.

For this compound, several tautomeric forms are possible, including the keto (amide) form and the enol (hydroxy) form. Quantum chemical calculations can be used to determine the optimized geometries and relative energies of these tautomers. researchgate.net Studies on related 1,2,4-triazinone systems have often shown that the keto form is the more stable tautomer. acs.org Theoretical investigations into the tautomerism of similar heterocyclic systems, such as 1,2,4-triazoles, have demonstrated that the relative stability of tautomers can be influenced by substituents and the surrounding medium. researchgate.net

Molecular Dynamics Simulations of this compound Derivatives

For derivatives of this compound, MD simulations can be employed to explore their conformational landscape and to understand how they interact with their environment, such as a solvent or a biological receptor. researchgate.netrsc.org For example, in the context of drug design, MD simulations can be used to study the binding stability of a triazinone derivative within the active site of a target protein. rsc.orgnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and specificity of the molecule. nih.govrsc.org

Prediction of Structure-Activity Relationships (SAR) through In Silico Modeling

In silico modeling plays a crucial role in modern drug discovery and materials science by enabling the prediction of the biological activity or properties of compounds based on their chemical structure. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example of in silico modeling, where statistical models are developed to correlate the chemical structures of a series of compounds with their observed activities. nih.gov

For 1,2,4-triazinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand their structure-activity relationships. nih.gov These models can identify the key structural features that are important for a particular biological activity and can be used to design new compounds with improved potency. imist.ma For instance, a 3D-QSAR study on 1,2,4-triazine (B1199460) derivatives as inhibitors of a specific enzyme could reveal that bulky substituents at a certain position on the phenyl ring enhance activity, while polar groups at another position are detrimental. nih.gov This information is invaluable for the rational design of new and more effective this compound derivatives.

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) |

|---|---|---|

| CoMFA | 0.613 | 0.966 |

| CoMSIA | 0.669 | 0.985 |

Exploration of Biological Activity Mechanisms and Molecular Target Identification for 1,2,4 Triazinone Derivatives

Mechanistic Studies of Enzyme Inhibition by 1,2,4-Triazinones

1,2,4-Triazinone derivatives have been identified as inhibitors of various enzymes, playing a significant role in the management of several diseases. nih.gov Kinetic analysis is a fundamental tool to elucidate the mechanism of enzyme inhibition, providing insights into how these compounds interact with their target enzymes.

Types of Inhibition:

Competitive Inhibition: In this mode, the inhibitor competes with the substrate for the active site of the enzyme. The inhibitory effect can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition is not affected by substrate concentration.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

Kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki) are determined to characterize the nature of inhibition. nih.govkhanacademy.org For instance, in competitive inhibition, Km increases while Vmax remains unchanged. In non-competitive inhibition, Vmax decreases while Km remains the same. In uncompetitive inhibition, both Vmax and Km decrease. khanacademy.org

Examples of Enzyme Inhibition by 1,2,4-Triazinone Derivatives:

Pyruvate Dehydrogenase Kinase (PDK) Inhibition: Certain 1,2,4-amino-triazine derivatives have shown promising ability in inhibiting the enzymatic activity of PDK1 and PDK4. nih.gov These kinases are overexpressed in several types of cancer and play a key role in cellular metabolism. nih.gov

Human d-amino acid oxidase (h-DAAO) Inhibition: A series of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been identified as inhibitors of h-DAAO, an enzyme implicated in the pathophysiology of schizophrenia. rsc.org

Topoisomerase II Inhibition: Some 1,2,4-triazinone derivatives have demonstrated potent inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. nih.govresearchgate.net

Cholinesterase and α-glucosidase Inhibition: Novel azinane triazole-based derivatives have been synthesized and shown to be effective inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting their potential in managing Alzheimer's disease and diabetes mellitus. nih.gov

The following table summarizes the inhibitory activity of selected 1,2,4-triazinone derivatives against various enzymes.

| Compound Class | Target Enzyme | Inhibition Type | IC₅₀/Kᵢ | Reference |

| 1,2,4-Amino-triazines | PDK1, PDK4 | Not specified | Not specified | nih.gov |

| 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-diones | h-DAAO | Not specified | Not specified | rsc.org |

| 1,2,4-Triazinone derivatives | Topoisomerase II | Not specified | Nano-molar range | nih.govresearchgate.net |

| Azinane triazole derivatives | AChE, BChE, α-glucosidase | Not specified | Micromolar range | nih.gov |

Investigation of Receptor Antagonism and Agonism at the Molecular Level

1,2,4-Triazinone derivatives can also exert their biological effects by interacting with cellular receptors, acting as either antagonists or agonists. sigmaaldrich.com An antagonist binds to a receptor and blocks the action of an agonist, which is a substance that initiates a physiological response when combined with a receptor. sigmaaldrich.com

Receptor Interactions of 1,2,4-Triazinone Derivatives:

Adenosine A₂A Receptor Antagonism: Potent and selective 1,2,4-triazine (B1199460) derivatives have been identified as antagonists of the adenosine A₂A receptor. nih.gov This receptor is a promising target for the treatment of Parkinson's disease. nih.gov X-ray crystallography studies have revealed that these compounds bind deep inside the orthosteric binding cavity of the receptor. nih.gov

G-Protein-Coupled Receptor 84 (GPR84) Antagonism: A 1,2,4-triazine derivative, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, was identified as a high-affinity and selective competitive antagonist of human GPR84. nih.gov Molecular docking studies suggest that this antagonist binds within the helical bundle of the receptor, making several direct contacts. nih.gov

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism: A series of 5-arylamino-1,2,4-triazin-6(1H)-ones have been synthesized and evaluated as antagonists at the CRF1 receptor, which is involved in the stress response. researchgate.net

Histamine H₄ Receptor Antagonism: Trisubstituted 1,3,5-triazines have been developed as histamine H₄ receptor antagonists with potential applications in inflammatory and immune diseases. nih.gov

The table below presents examples of 1,2,4-triazinone derivatives and their interactions with specific receptors.

| Compound Class | Target Receptor | Activity | Kᵢ/pIC₅₀ | Reference |

| 5,6-diphenyl-1,2,4-triazin-3-amine derivatives | Adenosine A₂A | Antagonist | pKᵢ = 6.93 | nih.gov |

| 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | GPR84 | Antagonist | pIC₅₀ = 7.27 | nih.gov |

| 5-arylamino-1,2,4-triazin-6(1H)-ones | CRF1 | Antagonist | Not specified | researchgate.net |

| Trisubstituted 1,3,5-triazines | Histamine H₄ | Antagonist | Kᵢ < 100 nM | nih.gov |

Interaction with Cellular Macromolecules (e.g., Tubulin Binding)

Beyond enzymes and receptors, 1,2,4-triazinone derivatives can interact with other essential cellular macromolecules, such as tubulin, to exert their biological effects, particularly in the context of cancer therapy.

Tubulin Binding:

Tubulin is a globular protein that polymerizes to form microtubules, which are critical components of the cytoskeleton and the mitotic spindle. nih.gov Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for anticancer drugs. nih.gov

Several 1,2,4-triazinone derivatives have been designed as tubulin polymerization inhibitors. nih.govresearchgate.netnih.gov These compounds often act as colchicine binding site inhibitors, preventing the assembly of microtubules. nih.gov For example, a series of 1,2,4-triazin-3(2H)-one derivatives were designed as cisoid restricted combretastatin A4 analogues and showed potent antiproliferative activity by inhibiting tubulin polymerization. nih.gov

Some triazinone derivatives have demonstrated excellent β-tubulin polymerization inhibition, comparable to the known agent podophyllotoxin. nih.govresearchgate.net The interaction of these compounds with tubulin is often studied using in silico methods like molecular docking, which can reveal the probable binding mode at the colchicine binding site. nih.gov

The table below highlights the tubulin polymerization inhibitory activity of certain 1,2,4-triazinone derivatives.

| Compound Class | Target | Mechanism | Activity | Reference |

| 1,2,4-triazin-3(2H)-ones | Tubulin (Colchicine site) | Inhibition of polymerization | Potent antiproliferative | nih.gov |

| 1,2,4-triazinone derivatives | β-tubulin | Inhibition of polymerization | Low to excellent | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis for Biological Efficacy

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are crucial for understanding how the chemical structure of a compound influences its biological activity and physicochemical properties. nih.gov These studies guide the optimization of lead compounds to improve their efficacy, selectivity, and drug-like properties.

For 1,2,4-triazinone derivatives, SAR studies have been extensively conducted to identify key structural features required for their biological activities. nih.govijpsr.info For instance, in the development of GPR84 antagonists, the substitution pattern on the 5- and 6-positions of the 1,2,4-triazine ring was systematically investigated to improve potency. nih.gov It was found that unsymmetrical substitutions could be exploited to enhance binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. rsc.orgnih.gov 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been employed to understand the SAR of 1,2,4-triazinone derivatives as h-DAAO inhibitors. rsc.org These models generate contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity, providing a roadmap for designing more potent inhibitors. rsc.org

Similarly, QSAR models for 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors revealed that descriptors like absolute electronegativity and water solubility significantly influence their inhibitory activity. nih.gov

Rational Design Principles for Bioactive 1,2,4-Triazinone Analogs

The insights gained from mechanistic studies, molecular target identification, and SAR/SPR analyses form the basis for the rational design of novel and more effective 1,2,4-triazinone analogs. nih.gov

Key Design Strategies:

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD approaches like molecular docking can be used to design ligands that fit snugly into the binding site and form favorable interactions. nih.gov This strategy was successfully employed in the discovery of 1,2,4-triazine derivatives as adenosine A₂A receptor antagonists. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as pharmacophore modeling and QSAR can be used. rsc.orgnih.gov These methods rely on the information from a set of known active compounds to build a model that can predict the activity of new, untested molecules.

Scaffold Hopping and Bioisosteric Replacement: These strategies involve modifying the core structure (scaffold) of a known active compound or replacing certain functional groups with others that have similar physicochemical properties (bioisosteres) to improve potency, selectivity, or pharmacokinetic properties. The design of 1,2,4-triazin-3(2H)-ones as combretastatin A4 analogues is an example of scaffold hopping. nih.gov

Molecular Hybridization: This approach involves combining two or more pharmacophoric units from different bioactive molecules into a single new molecule. nih.gov This was used to design novel 1,2,4-amino-triazine derivatives as PDK inhibitors by fusing the triazine core with 7-azaindole and indole moieties. nih.gov

By applying these rational design principles, medicinal chemists can systematically explore the chemical space around the 1,2,4-triazinone scaffold to develop new drug candidates with improved therapeutic profiles.

Future Directions and Emerging Research Avenues in 1 Methyl 3 Phenyl 1,2,4 Triazin 5 One Research

Innovations in Green Chemistry Approaches for 1,2,4-Triazinone Synthesis

The synthesis of 1,2,4-triazinone frameworks is increasingly benefiting from the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and the use of renewable resources. Future research on 1-Methyl-3-phenyl-1,2,4-triazin-5-one is expected to move beyond traditional synthetic routes toward more eco-friendly alternatives.

Key innovations in this area include:

Alternative Energy Sources: Non-conventional energy sources such as microwave irradiation and ultrasound are being employed to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.commdpi.com Microwave-assisted synthesis, in particular, has been noted for its application in preparing various 1,2,4-triazine (B1199460) derivatives. ijpsr.infomdpi.com

Eco-Friendly Solvents and Catalysts: A significant shift is underway from volatile organic solvents to greener alternatives. One reported eco-friendly protocol for 1,2,4-triazine derivatives utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent, eliminating the need for a separate catalyst. researchgate.net Other approaches have explored the use of polyethylene (B3416737) glycol as an environmentally benign reaction medium. mdpi.com

Continuous-Flow Synthesis: Flow chemistry presents a promising alternative to traditional batch processing. It offers enhanced safety, better process control, and easier scalability. A novel, metal-free, continuous-flow process has been successfully developed for the synthesis of 1,2,4-triazole (B32235) derivatives, which notably avoids chromatographic purification and intermediate isolation steps, thus improving atom economy and reducing waste. rsc.org Adapting such a methodology for this compound could represent a significant step towards sustainable production.

| Green Chemistry Approach | Key Advantages | Potential Application for 1,2,4-Triazinone Synthesis |

| Microwave/Ultrasound Assistance | Reduced reaction times, lower energy consumption, improved yields. mdpi.commdpi.com | Rapid and efficient synthesis of the this compound core structure. |

| Benign Solvents/Catalysts | Elimination of hazardous volatile organic compounds (VOCs), reduced toxicity. mdpi.comresearchgate.net | Use of solvents like DBU or polyethylene glycol to create a safer synthetic protocol. |

| Continuous-Flow Processing | Enhanced safety, superior process control, atom economy, easier scalability. rsc.org | Development of a continuous, one-pot method for industrial-scale, sustainable production. |

Advanced Spectroscopic Techniques for Dynamic Process Monitoring

To optimize the synthesis of this compound, particularly in scalable and continuous-flow systems, real-time monitoring of reaction dynamics is crucial. Advanced spectroscopic techniques, often integrated as Process Analytical Technology (PAT), provide the necessary tools for in-line monitoring of reaction kinetics, intermediate formation, and product purity. mdpi.com

Future research will likely leverage the following advanced methods:

Vibrational Spectroscopy: Techniques like Time-Resolved Infrared (TRIR) and 2D-IR spectroscopy offer detailed insights into molecular interactions and structural changes as they occur during a reaction. numberanalytics.com Quantum Cascade Laser (QCL) absorption spectroscopy provides exceptional temporal (< 5 µs) and spectral resolution, enabling precise determination of reaction kinetics. copernicus.org

Hyphenated Techniques: The combination of separation methods with spectroscopy, such as chromatography-IR spectroscopy, allows for the analysis of complex reaction mixtures and the identification of transient intermediates. numberanalytics.com

Fluorescence Spectroscopy: Known for its high sensitivity and selectivity, fluorescence spectroscopy can monitor changes in specific molecules (fluorophores) during a reaction, providing valuable data on protein denaturation or the formation of specific products. mdpi.com

Integration with Artificial Intelligence (AI): A significant emerging trend is the use of AI and machine learning algorithms to interpret the complex, high-volume data generated by these spectroscopic techniques, allowing for more accurate pattern recognition and predictive modeling of reaction outcomes. spectroscopyonline.com

Integrated Experimental and Computational Methodologies for Comprehensive Understanding

A holistic understanding of this compound, from its electronic properties to its biological interactions, can be achieved by integrating experimental data with computational modeling. This synergistic approach accelerates the design of new derivatives and provides deep mechanistic insights that are often inaccessible through experimentation alone.

Prominent integrated methodologies include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, combined with molecular docking and dynamics simulations, can effectively model the interactions between 1,2,4-triazinone derivatives and biological targets, such as enzymes, guiding the design of more potent and selective compounds. nih.gov

Structural and Electronic Characterization: The combination of experimental techniques like X-ray crystallography with theoretical calculations (e.g., Density Functional Theory - DFT) allows for a detailed characterization of the structural and electronic parameters of 1,2,4-triazinone derivatives. mdpi.com This is crucial for understanding their reactivity and intermolecular interactions.

Pharmacokinetic and Mechanistic Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds, helping to prioritize candidates for synthesis and experimental testing. mdpi.com When combined with in vitro assays, this approach provides a powerful workflow for drug discovery. For instance, docking studies supported by mutagenesis can reveal potential binding poses for 1,2,4-triazine ligands with their receptors. nih.govacs.org

Exploration of Novel Bio-functional Applications and Target Deconvolution

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties. ijpsr.inforesearchgate.netresearchgate.net This suggests a rich field for discovering novel applications for this compound. Future research will focus not only on identifying new biological effects but also on elucidating their precise mechanisms of action through target deconvolution.

Key research avenues include:

Phenotypic Screening: Testing this compound and its novel analogues against diverse biological systems (e.g., cancer cell lines, microbial strains) in phenotypic screens can uncover unexpected therapeutic activities. nih.gov

Target Deconvolution: Once a biological effect is identified, a critical next step is to determine the molecular target(s) of the compound. Target deconvolution is essential for understanding the mechanism of action and enabling rational drug design. nih.gov Modern strategies combine multiple orthogonal approaches for robust target identification and validation. researchgate.netresearchgate.net

| Target Deconvolution Strategy | Description | Relevance to 1,2,4-Triazinone Research |

| Computational Prediction | Uses chemical similarity and chemogenomic data mining to infer potential targets based on the compound's structure. researchgate.net | Rapidly generates a list of putative targets for experimental validation. |

| Chemical Proteomics | Employs affinity-based methods to physically isolate binding partners from cell lysates. | Directly identifies proteins that interact with the 1,2,4-triazinone compound. |

| Functional Genomics | Utilizes techniques like CRISPR-Cas9 to identify genes that mediate the compound's activity, thus pointing to the relevant biological pathway and target. researchgate.net | Validates the functional relevance of identified targets in a cellular context. |

| Label-Free Methods | Rely on measuring changes in a protein's thermodynamic stability upon ligand binding, for example, by monitoring its resistance to proteolysis. nih.gov | Allows for target identification without chemically modifying the parent compound. |

Sustainable and Scalable Production of 1,2,4-Triazinone Compounds

The transition from laboratory-scale synthesis to industrial production requires a focus on processes that are not only economically viable but also sustainable and scalable. For this compound, particularly given the use of related compounds as agricultural herbicides like metribuzin, developing efficient and green manufacturing processes is a key future direction. prezi.comsfchemicals.com

Future efforts in this domain will likely concentrate on:

Process Intensification: Adopting continuous-flow manufacturing can lead to significant process intensification, offering higher throughput, better product consistency, and a smaller manufacturing footprint compared to traditional batch reactors. rsc.org The ability to safely handle energetic intermediates is another key advantage of flow systems.

Waste Reduction and Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product (high atom economy) and minimize waste streams is a core principle of green engineering. This involves replacing stoichiometric reagents with catalytic alternatives where possible.

Supply Chain Management: Research into utilizing sustainable and readily available raw materials is crucial for long-term manufacturing viability. The production of 1,2,4-triazinones involves key building blocks whose synthesis and sourcing should also be optimized for sustainability. prezi.com

By pursuing these integrated research avenues, the scientific community can significantly advance the understanding and application of this compound, ensuring that its development is aligned with the modern demands for efficiency, safety, and environmental stewardship.

Q & A

Q. Optimizing catalytic systems for triazinone synthesis: What catalysts improve enantioselectivity in asymmetric reactions?

- Approach : Chiral phosphoric acids (e.g., TRIP) achieve up to 85% ee in Pictet-Spengler reactions. Screen solvents (toluene > DCM) and temperatures (0°C to RT) to maximize yield and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.